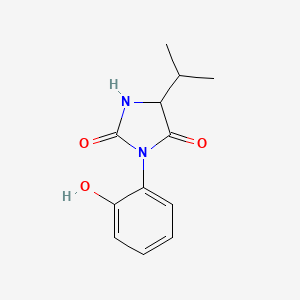
3-(o-Hydroxyphenyl)-5-isopropylhydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-HYDROXYPHENYL)-5-ISOPROPYLIMIDAZOLIDINE-2,4-DIONE is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a hydroxyl group attached to a phenyl ring and an isopropyl group attached to the imidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-HYDROXYPHENYL)-5-ISOPROPYLIMIDAZOLIDINE-2,4-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with isopropylamine to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as phosgene or triphosgene to yield the desired imidazolidine-2,4-dione .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-(2-HYDROXYPHENYL)-5-ISOPROPYLIMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imidazolidine ring can be reduced under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
3-(2-HYDROXYPHENYL)-5-ISOPROPYLIMIDAZOLIDINE-2,4-DIONE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism by which 3-(2-HYDROXYPHENYL)-5-ISOPROPYLIMIDAZOLIDINE-2,4-DIONE exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group and the imidazolidine ring play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
類似化合物との比較
3-(2-HYDROXYPHENYL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE: Similar structure but with a methyl group instead of an isopropyl group.
3-(2-HYDROXYPHENYL)-5-ETHYLIMIDAZOLIDINE-2,4-DIONE: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: 3-(2-HYDROXYPHENYL)-5-ISOPROPYLIMIDAZOLIDINE-2,4-DIONE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to differences in binding affinity and selectivity compared to its methyl and ethyl analogs .
特性
CAS番号 |
24638-08-2 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC名 |
3-(2-hydroxyphenyl)-5-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-7(2)10-11(16)14(12(17)13-10)8-5-3-4-6-9(8)15/h3-7,10,15H,1-2H3,(H,13,17) |
InChIキー |
IGIQLZNKWDNGPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C(=O)N(C(=O)N1)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine](/img/structure/B12930912.png)
![6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione](/img/structure/B12930936.png)
![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine](/img/structure/B12930937.png)
![1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole](/img/structure/B12930945.png)
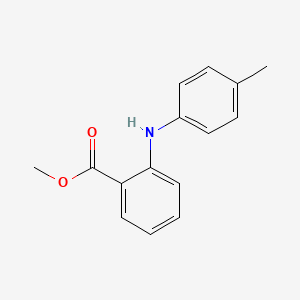
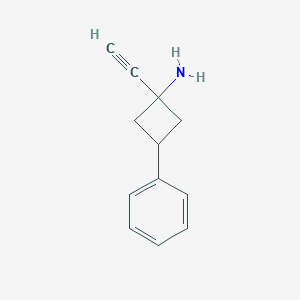

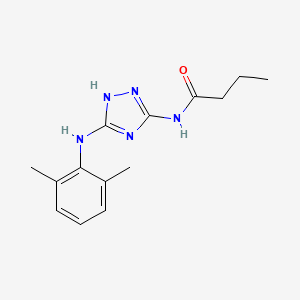
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12930973.png)
![6-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaen-7-yl)hexanoic acid](/img/structure/B12930986.png)
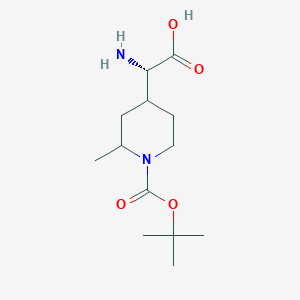
![[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 4-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butylamino]-4-oxobutanoate](/img/structure/B12931007.png)
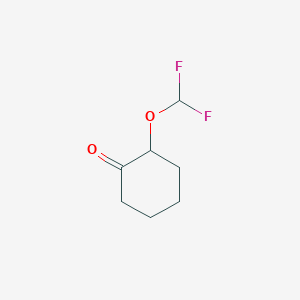
![1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone](/img/structure/B12931014.png)
